molecular formula C17H18F2N4O B2980253 N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176069-08-0

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2980253
CAS No.: 2176069-08-0
M. Wt: 332.355
InChI Key: GWAPZRQDELDXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O and its molecular weight is 332.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

An enantioselective process has been developed for the preparation of a potent CGRP receptor inhibitor, demonstrating the importance of stereochemistry in the synthesis of pharmaceutical agents. This research outlines a convergent, stereoselective, and economical synthesis method, highlighting the synthesis's scalability and potential for large-scale production. Such methodologies are crucial for the development of medications targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in migraine pathophysiology (Cann et al., 2012).

Molecular Interaction with CB1 Cannabinoid Receptor

Research on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor provides insights into drug-receptor interactions and the development of novel therapeutic agents. Such studies contribute to understanding how structural modifications of compounds can influence their binding affinity and functional activity at the receptor level, offering a foundation for designing more effective drugs (Shim et al., 2002).

Inhibitors of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening showcases the compound's potential in modulating biological pathways involved in inflammation and hypertension. This research emphasizes the triazine heterocycle's critical role in achieving high potency and selectivity, underscoring the importance of chemical scaffolds in drug discovery (Thalji et al., 2013).

Antitubercular and Antibacterial Activities

A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has been synthesized and screened for their antitubercular and antibacterial activities. This research highlights the potential of such compounds in addressing the need for new antimicrobial agents, particularly in combating resistant strains of bacteria and tuberculosis (Bodige et al., 2020).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-6-5-13(18)9-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAPZRQDELDXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.